molecular formula C13H11IO B2795502 2-Iodobenzhydryl alcohol CAS No. 134456-76-1

2-Iodobenzhydryl alcohol

Cat. No.: B2795502
CAS No.: 134456-76-1
M. Wt: 310.134
InChI Key: SAYJSWAWMMCGMD-UHFFFAOYSA-N
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Description

2-Iodobenzhydryl alcohol is an organic compound with the molecular formula C13H11IO It is characterized by the presence of an iodine atom attached to a benzhydryl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodobenzhydryl alcohol can be achieved through several methods. One common approach involves the reaction of benzhydryl alcohol with iodine in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of alcohol synthesis apply. Industrial production may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Iodobenzhydryl alcohol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reduction reactions can convert this compound to the corresponding hydrocarbon. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide are commonly used.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products:

    Oxidation: Benzophenone derivatives.

    Reduction: Benzhydryl derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

2-Iodobenzhydryl alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms. Its derivatives may serve as probes or inhibitors in biological assays.

    Medicine: Potential applications include the development of pharmaceuticals and diagnostic agents. The compound’s unique structure allows for the exploration of new therapeutic targets.

    Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-iodobenzhydryl alcohol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

    Benzhydryl alcohol: Lacks the iodine atom, resulting in different reactivity and applications.

    2-Bromobenzhydryl alcohol: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.

    2-Chlorobenzhydryl alcohol:

Uniqueness: 2-Iodobenzhydryl alcohol is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction capabilities. This makes it particularly valuable in synthetic chemistry and specialized applications where halogen bonding and specific reactivity are desired.

Properties

IUPAC Name

(2-iodophenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYJSWAWMMCGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134456-76-1
Record name (2-iodophenyl)(phenyl)methanol
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